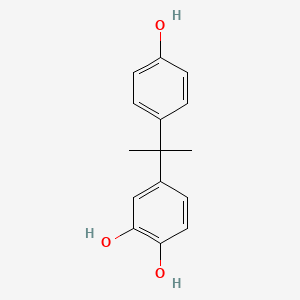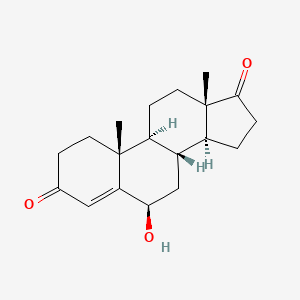
6beta-Hydroxyandrostenedione
Overview
Description
6beta-Hydroxyandrostenedione is a steroidal compound that belongs to the class of androstane derivatives. It is characterized by the presence of a hydroxyl group at the 6-beta position of the androstane skeleton. This compound is known for its role in various biological processes and has been studied for its potential therapeutic applications.
Mechanism of Action
Target of Action
6beta-Hydroxyandrostenedione (6β-OHT) is a metabolite of testosterone generated by the enzyme Cytochrome P450 1B1 (CYP1B1) . It primarily targets the androgen receptor, contributing to the effects of angiotensin II (Ang II), a hormone that regulates blood pressure .
Mode of Action
6β-OHT interacts with its targets, leading to increased vascular reactivity, endothelial dysfunction, vascular hypertrophy, and reactive oxygen species production associated with Ang II-induced hypertension . The effect of 6β-OHT in mediating Ang II-induced hypertension and associated hypertrophy is dependent on the androgen receptor .
Biochemical Pathways
6β-OHT is produced via the canonical androgen production pathway . It is a metabolite of testosterone, which is converted by multiple enzymes to produce active androgens . Disruption to androgen production can result in disorders of sexual development .
Pharmacokinetics
It is known that 6β-oht contributes to the development of ang ii-induced hypertension and associated cardiovascular pathophysiology . It is also known that the effect of 6β-OHT in mediating Ang II-induced hypertension and associated hypertrophy is dependent on the androgen receptor .
Result of Action
The main findings of studies on 6β-OHT are that it contributes to the effects of Ang II to increase vascular reactivity to phenylephrine and endothelin-1, endothelial dysfunction, vascular hypertrophy, vascular fibrosis, and oxidative stress . These effects were minimized in the aorta of Cyp1b1−/− or castrated Cyp1b1+/+ and Cyp1b1−/− mice and restored by treatment with 6β-OHT .
Action Environment
The action environment of 6β-OHT is primarily the vascular system, where it contributes to vascular changes in Ang II-induced hypertension in male mice
Biochemical Analysis
Biochemical Properties
6beta-Hydroxyandrostenedione plays a crucial role in biochemical reactions, particularly in the metabolism of steroid hormones. It interacts with several enzymes, including cytochrome P450 enzymes such as CYP1B1, which hydroxylate androstenedione to produce this compound . This interaction is essential for the regulation of androgen and estrogen levels in the body. Additionally, this compound can be further metabolized by other enzymes, contributing to the complex network of steroid hormone biosynthesis and degradation.
Cellular Effects
This compound has been shown to influence various cellular processes. In vascular cells, it contributes to increased vascular reactivity, endothelial dysfunction, and vascular hypertrophy . These effects are mediated through its interaction with the androgen receptor and its role in the production of reactive oxygen species. In neuronal cells, this compound can impact cell viability and oxidative stress responses, highlighting its potential neuroprotective and neurotoxic outcomes depending on the cellular environment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the androgen receptor, influencing gene expression and cellular responses . This binding can lead to the activation or inhibition of specific genes involved in cell growth, differentiation, and metabolism. Additionally, this compound can modulate enzyme activity, either by acting as a substrate or inhibitor, thereby affecting the overall metabolic flux within cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, the compound’s stability in serum samples can affect the accuracy of biochemical assays . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular metabolism and function, which are crucial for understanding its therapeutic and toxicological profiles.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it may exhibit beneficial effects, such as modulating hormone levels and improving metabolic functions. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes . These dose-dependent effects are critical for determining the therapeutic window and safety profile of this compound in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to steroid hormone biosynthesis and degradation. It is synthesized from androstenedione through the action of cytochrome P450 enzymes and can be further metabolized into other steroid derivatives . These metabolic pathways are essential for maintaining the balance of androgens and estrogens in the body and play a significant role in various physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, sex hormone-binding globulin and albumin can transport this compound in the bloodstream, facilitating its distribution to target tissues . Within cells, this compound can interact with intracellular transporters, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These modifications can direct this compound to specific organelles, where it can exert its effects on cellular metabolism and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Hydroxyandrostenedione typically involves the hydroxylation of androstenedione. This can be achieved through various chemical and enzymatic methods. One common approach is the use of cytochrome P450 enzymes, which catalyze the hydroxylation reaction under specific conditions. The reaction conditions often include the presence of cofactors such as NADPH and oxygen, and the reaction is carried out at controlled temperatures and pH levels .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale biotransformation processes using microbial cultures. These processes are optimized for high yield and purity, and they often employ genetically engineered microorganisms that express the necessary enzymes for hydroxylation .
Chemical Reactions Analysis
Types of Reactions: 6beta-Hydroxyandrostenedione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-beta position can be oxidized to form ketones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other steroidal compounds.
Biology: The compound is used in studies related to steroid metabolism and enzyme activity.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as hypertension and hormonal imbalances.
Comparison with Similar Compounds
19-Hydroxyandrostenedione: Known for its role in sodium retention and hypertension.
11beta-Hydroxyandrostenedione: Involved in adrenal steroidogenesis and androgen metabolism
Uniqueness: 6beta-Hydroxyandrostenedione is unique due to its specific hydroxylation at the 6-beta position, which imparts distinct chemical and biological properties. This hydroxylation pattern differentiates it from other hydroxylated androstane derivatives and contributes to its specific physiological effects .
Properties
IUPAC Name |
(6R,8R,9S,10R,13S,14S)-6-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAMBAWFDOYFOD-DQXCSHPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=CC(=O)CC[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70978883 | |
| Record name | 6beta-Hydroxy-4-androstene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70978883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63-00-3 | |
| Record name | 6β-Hydroxyandrostenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-4-androstene-3,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6beta-Hydroxy-4-androstene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70978883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6.BETA.-HYDROXYANDROSTENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E9225W0A9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



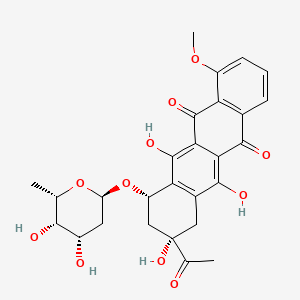

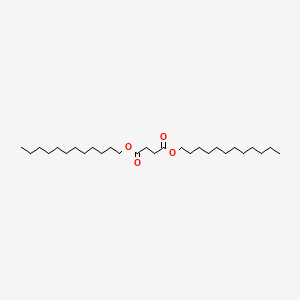

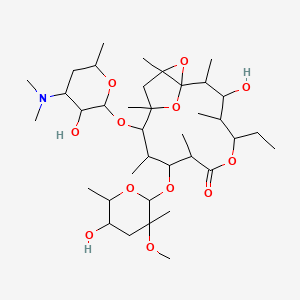
![2H-1,4-Dioxadicyclopent[cd,f]azulene-3,9-dione, 2a,4a,5,6,6a,9a,9b,9c-octahydro-2-hydroxy-2,2a,6,9a-tetramethyl-](/img/structure/B1198140.png)

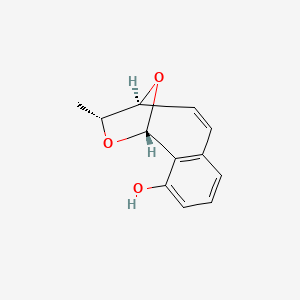
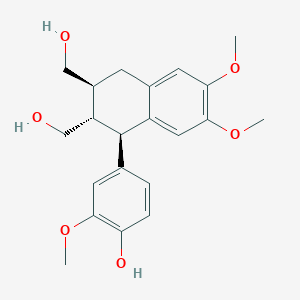

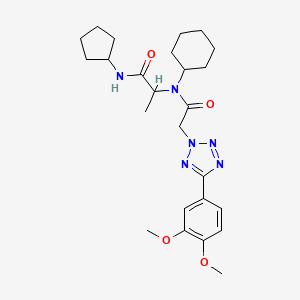
![2-[[2-(4-Methoxyphenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]amino]ethanol](/img/structure/B1198154.png)
